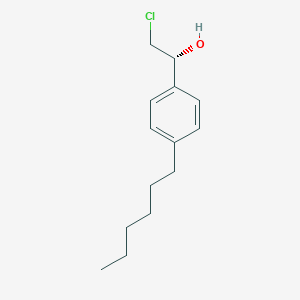
(1R)-2-chloro-1-(4-hexylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by a chloro group attached to the first carbon of the ethan-1-ol chain, and a hexyl-substituted phenyl group attached to the second carbon. Its molecular formula is C14H21ClO, and it is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hexylbenzaldehyde.
Grignard Reaction: The 4-hexylbenzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-hexylphenyl)ethanol.
Chlorination: The 1-(4-hexylphenyl)ethanol is then subjected to chlorination using thionyl chloride (SOCl2) to yield (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol.
Industrial Production Methods
In industrial settings, the production of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: 2-Chloro-1-(4-hexylphenyl)ethanone.
Reduction: 2-Chloro-1-(4-hexylphenyl)ethanol.
Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study the effects of chloro-substituted phenyl compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-2-Bromo-1-(4-hexylphenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
(1R)-2-Chloro-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl-substituted phenyl group.
(1R)-2-Chloro-1-(4-ethylphenyl)ethan-1-ol: Similar structure but with an ethyl-substituted phenyl group.
Uniqueness
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are critical.
Propriétés
Formule moléculaire |
C14H21ClO |
|---|---|
Poids moléculaire |
240.77 g/mol |
Nom IUPAC |
(1R)-2-chloro-1-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10,14,16H,2-6,11H2,1H3/t14-/m0/s1 |
Clé InChI |
YBWIUWOBYKTCGE-AWEZNQCLSA-N |
SMILES isomérique |
CCCCCCC1=CC=C(C=C1)[C@H](CCl)O |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(CCl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


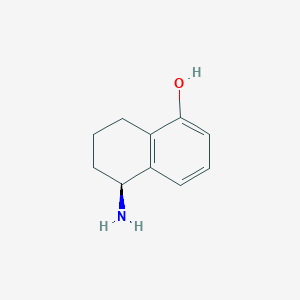
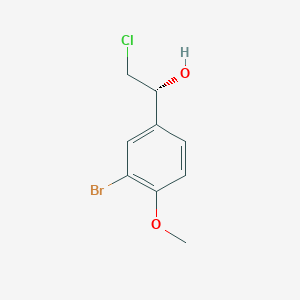
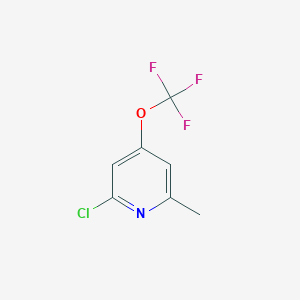
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)

![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)

![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)

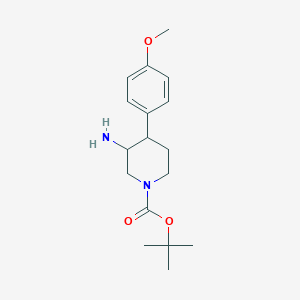
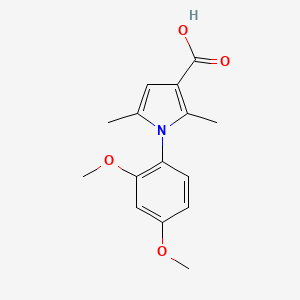
![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
![Methyl 3'-methylspiro[bicyclo[4.1.0]heptane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13176511.png)
